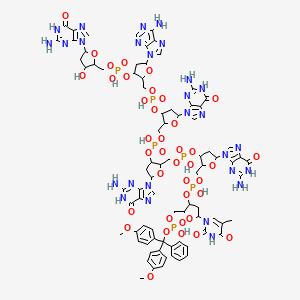

Dimethoxytrityl-TGGGAG-3'

Description

Properties

Molecular Formula |

C81H93N27O39P6 |

|---|---|

Molecular Weight |

2254.6 g/mol |

IUPAC Name |

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [bis(4-methoxyphenyl)-phenylmethyl] hydrogen phosphate |

InChI |

InChI=1S/C81H93N27O39P6/c1-36-23-103(80(115)102-71(36)110)55-18-43(53(137-55)29-135-153(126,127)147-81(37-7-5-4-6-8-37,38-9-13-40(128-2)14-10-38)39-11-15-41(129-3)16-12-39)142-149(118,119)132-26-50-45(20-57(139-50)106-33-91-62-68(106)95-77(84)99-73(62)112)145-151(122,123)134-28-52-47(22-59(141-52)108-35-93-64-70(108)97-79(86)101-75(64)114)146-152(124,125)133-27-51-46(21-58(140-51)107-34-92-63-69(107)96-78(85)100-74(63)113)144-150(120,121)131-25-49-44(19-56(138-49)104-31-89-60-65(82)87-30-88-66(60)104)143-148(116,117)130-24-48-42(109)17-54(136-48)105-32-90-61-67(105)94-76(83)98-72(61)111/h4-16,23,30-35,42-59,109H,17-22,24-29H2,1-3H3,(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H2,82,87,88)(H,102,110,115)(H3,83,94,98,111)(H3,84,95,99,112)(H3,85,96,100,113)(H3,86,97,101,114) |

InChI Key |

IDPBFCSWDZPENL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=O)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Synonyms |

dimethoxytrityl-TGGGAG DmTr-TGGGAG SA 1080 SA-1080 |

Origin of Product |

United States |

Synthetic Methodologies for Oligonucleotides: Focus on Chemical Approaches

Solid-Phase Oligonucleotide Synthesis (SPOS) Principles

Solid-Phase Oligonucleotide Synthesis (SPOS) was a revolutionary development that greatly simplified the synthesis process. atdbio.comttu.ee The core principle involves covalently attaching the first nucleotide of the sequence to an insoluble polymer support. ttu.ee The entire synthesis—the step-by-step building of the oligonucleotide chain—occurs on this solid phase. ttu.ee This has several advantages: excess reagents and impurities from each step can be easily washed away by simple filtration, and the process is highly amenable to automation, which is now standard practice. atdbio.com

The choice of solid support is critical for successful synthesis. The support material must be inert to the various reagents used throughout the synthesis cycles but allow for the oligonucleotide to be cleaved off at the end. atdbio.com The most commonly used support materials are controlled-pore glass (CPG) and polystyrene. atdbio.com CPG is a rigid, non-swelling material with a defined pore structure that allows for efficient diffusion of reagents. atdbio.com

The oligonucleotide is attached to the solid support via a chemical linker. atdbio.com This linker must be stable during the entire synthesis but cleavable under specific conditions once the desired sequence is complete. atdbio.com The most frequently used linker for standard synthesis is the succinyl linker, which attaches the 3'-hydroxyl group of the first nucleoside to the support. atdbio.com This linker can be readily cleaved using concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com

In addition to supports where the first base is pre-attached, "universal supports" are also widely used. wikipedia.orgatdbio.com These supports have a non-nucleosidic linker, and the first nucleoside is coupled in the first cycle of synthesis, providing greater flexibility as a single type of support column can be used for any sequence. wikipedia.orgatdbio.com

Table 1: Common Support Materials in Oligonucleotide Synthesis

| Support Material | Key Characteristics | Typical Application |

| Controlled-Pore Glass (CPG) | Rigid, non-swelling, defined pore size, good reagent diffusion. atdbio.com | Standard automated synthesis of DNA and RNA oligonucleotides. eurofinsgenomics.comatdbio.com |

| Polystyrene (PS) | Swells in organic solvents, higher loading capacity than CPG. atdbio.com | Large-scale synthesis. thieme-connect.com |

The construction of the oligonucleotide chain is achieved through a repeated four-step cycle using phosphoramidite (B1245037) building blocks. biosearchtech.comchemistryworld.com Each cycle adds one nucleotide to the growing chain. biotage.com This process is highly efficient, with coupling efficiencies typically exceeding 99%. eurofinsgenomics.com

Each phosphoramidite monomer used in synthesis has its 5'-hydroxyl group protected by a 4,4'-dimethoxytrityl (DMT) group. wikipedia.org This bulky, acid-labile group is crucial as it prevents the monomer from reacting with itself and ensures that coupling occurs only at the desired 5'-position of the support-bound chain. biosearchtech.com

The synthesis cycle begins with the removal of this DMT group, a step called detritylation. eurofinsgenomics.com This is accomplished by treating the solid support with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758). atdbio.comsigmaaldrich.comoup.com This reaction cleaves the DMT group, exposing a reactive 5'-hydroxyl group on the terminal nucleoside of the growing chain, making it ready for the next coupling reaction. eurofinsgenomics.com The cleaved DMT group forms a stable, bright orange-colored carbocation, which can be quantified by spectrophotometry at 495 nm to monitor the efficiency of each coupling step in real-time. atdbio.comsigmaaldrich.com

Following detritylation, the next phosphoramidite monomer is introduced along with an activator. The activator, a weak acid such as 1H-tetrazole or its more efficient derivatives like 5-ethylthio-1H-tetrazole (ETT), protonates the diisopropylamino group of the phosphoramidite. biosearchtech.comoup.comumich.edu This makes the phosphorus atom highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide chain. umich.edursc.org This reaction, known as phosphitylation, forms a new phosphite (B83602) triester linkage between the two nucleotides. rsc.org The reaction is very rapid, often completing within 30 seconds, and is driven to completion by using a large excess of the phosphoramidite monomer and activator. atdbio.comumich.edu

Although the coupling reaction is highly efficient (often >99%), a small fraction of the 5'-hydroxyl groups on the growing chains may fail to react in a given cycle. biosearchtech.com If left unblocked, these "failure sequences" would react in the next coupling cycle, leading to the synthesis of oligonucleotides with an internal deletion, which are difficult to separate from the full-length product. wikipedia.orgbiotage.com

To prevent this, a capping step is performed immediately after coupling. wikipedia.org This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to all subsequent synthesis cycles. biotage.combiosearchtech.com The capping is achieved using a mixture of acetic anhydride (B1165640) and a catalyst, typically N-methylimidazole (NMI). biotage.combiosearchtech.com Pyridine (B92270) is often included in the solution to ensure the pH remains basic, preventing any premature detritylation by the acetic acid formed during the reaction. biotage.combiotage.co.jp

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. wikipedia.orgbiotage.com Therefore, it must be converted to a more stable pentavalent phosphorus species. biotage.com This is accomplished in the oxidation step, where the support-bound material is treated with an oxidizing agent. wikipedia.org The standard oxidizing solution is a mixture of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine, dissolved in tetrahydrofuran (B95107) (THF). biosearchtech.combiosearchtech.com This reaction converts the phosphite triester into a phosphotriester, which is the protected form of the natural phosphodiester linkage found in DNA and RNA. wikipedia.orgbiotage.com This stabilized linkage is robust enough to withstand the remainder of the synthesis cycles. biotage.com After oxidation, the cycle is complete, and the entire four-step process is repeated, starting with the detritylation of the newly added nucleotide, until the full-length oligonucleotide is assembled. biosearchtech.com

Table 2: Reagents in the Phosphoramidite Synthesis Cycle

| Step | Purpose | Typical Reagents |

| Detritylation | Removal of the 5'-DMT protecting group to expose a reactive hydroxyl group. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM). atdbio.comoup.com |

| Coupling | Formation of a phosphite triester linkage between the growing chain and the next nucleotide. | Nucleoside Phosphoramidite; Activator (e.g., 1H-Tetrazole, ETT). biosearchtech.com |

| Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent failure sequences. wikipedia.orgbiotage.com | Acetic Anhydride; N-methylimidazole (NMI); Pyridine or Lutidine. biotage.combiosearchtech.com |

| Oxidation | Stabilization of the internucleotide linkage by converting P(III) to P(V). biotage.com | Iodine (I₂); Water; Pyridine/Lutidine in Tetrahydrofuran (THF). biosearchtech.combiosearchtech.com |

Capping Procedures

Cleavage from Solid Support and Deprotection Strategies

The final stages of solid-phase oligonucleotide synthesis involve the liberation of the newly assembled chain from its solid support and the removal of all protecting groups to yield the functional biomolecule. wikipedia.org This process, collectively known as cleavage and deprotection, is a critical step that must be performed under conditions that preserve the integrity of the oligonucleotide. For a sequence like Dimethoxytrityl-TGGGAG-3', the process begins after the final coupling cycle is complete. At this stage, the oligonucleotide is fully protected: the 5'-hydroxyl group is protected by the Dimethoxytrityl (DMT) group, the exocyclic amines of the guanine (B1146940) and adenine (B156593) bases are acylated, and the internucleosidic phosphate (B84403) linkages are protected with 2-cyanoethyl groups. wikipedia.org

Cleavage is the process of breaking the covalent bond, typically an ester linkage, that tethers the 3'-end of the oligonucleotide to the solid support, which is often controlled pore glass (CPG). shimadzu.com Deprotection involves the removal of the protecting groups from the phosphate backbone and the nucleobases. google.com These two processes are frequently accomplished simultaneously using a single chemical treatment. google.comatdbio.com

Chemical Deprotection Methodologies

The most conventional method for cleavage and deprotection involves treating the solid support-bound oligonucleotide with a concentrated aqueous solution of a base. google.com

Ammonium Hydroxide: For decades, concentrated ammonium hydroxide (NH₄OH) has been the standard reagent. google.com The process typically involves heating the oligonucleotide on its support in a sealed vial with ammonium hydroxide at 55°C for several hours (ranging from 5 to 17 hours). google.comatdbio.com This treatment effectively cleaves the succinyl linker from the support and removes the acyl protecting groups from the guanine (isobutyryl) and adenine (benzoyl) bases. atdbio.com Concurrently, the 2-cyanoethyl groups protecting the phosphate backbone are rapidly removed via a β-elimination mechanism, yielding acrylonitrile (B1666552) as a byproduct. It is crucial to use fresh ammonium hydroxide, as its concentration can decrease over time, leading to incomplete deprotection.

Methylamine-Containing Reagents: To accelerate the deprotection process, mixtures containing methylamine (B109427) (CH₃NH₂) have been introduced. A common formulation is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). glenresearch.com AMA treatment can reduce deprotection times to as little as 10 minutes at 65°C. glenresearch.com However, standard benzoyl-protected deoxycytidine (Bz-dC) can undergo transamination as a side reaction with AMA; therefore, acetyl-protected dC (Ac-dC) is required when using this faster method. glenresearch.com

| Reagent/Mixture | Typical Conditions | Target Protecting Groups | Notes |

| Conc. Ammonium Hydroxide | 55°C, 8-16 hours | Standard base (Bz-A, iBu-G) and phosphate (cyanoethyl) groups. atdbio.comnih.gov | The traditional, reliable method. Cleavage from support occurs within ~1 hour at room temperature. google.com |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10 minutes | Standard base and phosphate groups. glenresearch.com | Significantly faster deprotection. Requires Ac-dC to prevent side reactions. glenresearch.com |

| Potassium Carbonate in Methanol (B129727) | Room Temp, 4 hours | UltraMILD base protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC). glenresearch.com | Used for highly sensitive or modified oligonucleotides. |

| Tert-Butylamine/Water (1:3 v/v) | 60°C, 6 hours | Standard base protecting groups. glenresearch.com | An alternative for deprotecting sensitive modified oligonucleotides. |

Advanced Deprotection Techniques for DMT-Containing Oligonucleotides

Research has focused on developing deprotection methods that are faster, cleaner, and compatible with high-throughput synthesis and purification. For DMT-containing oligonucleotides, where the DMT group is intentionally left on for purification (a strategy known as "DMT-on" purification), specific techniques are employed. shimadzu.com The hydrophobic DMT group allows the full-length product to be easily separated from shorter, "failure" sequences (which lack a 5'-DMT group) by reversed-phase chromatography or cartridge purification. shimadzu.comthermofisher.com

Ammonia-Free Deprotection: An advanced method utilizes an organic alkaline solution, such as a mixture of triethylamine (B128534) and lithium hydroxide in methanol, to cleave the oligonucleotide and remove protecting groups. nih.gov This technique has the advantage of precipitating the oligonucleotide on the support while washing away the cleaved protecting groups, simplifying downstream purification. nih.gov

On-Cartridge Detritylation: In DMT-on purification protocols, the final deprotection step—the removal of the 5'-DMT group—is performed after the oligonucleotide has been bound to a purification cartridge. shimadzu.com After the failure sequences are washed away, an acidic solution (e.g., trifluoroacetic acid) is passed through the cartridge to cleave the DMT group. shimadzu.com The desired, now fully deprotected, oligonucleotide is then eluted.

Cation-Exchange Resin for Detritylation: An alternative to the standard acetic acid treatment for removing the final DMT group is the use of a strong cation-exchange resin in its protonated (H+) form. google.com Passing the DMT-on oligonucleotide through a column packed with such a resin can achieve complete detritylation in as little as 10 minutes, which is significantly faster than the 1-2 hours required for the acetic acid method. google.com A key advantage is that the cleaved DMT cation is retained by the resin, eliminating a subsequent extraction step. google.com

Protecting Group Chemistry in Oligonucleotide Synthesis

The automated chemical synthesis of an oligonucleotide like TGGGAG is a marvel of organic chemistry, made possible by the concept of temporary protecting groups. These groups are reversibly attached to reactive sites on the nucleoside monomers to prevent unwanted side reactions during the sequential, stepwise addition of bases. thermofisher.com After the synthesis is complete, these groups must be removed cleanly and efficiently to reveal the final product. wikipedia.org A fully protected oligonucleotide has three types of protecting groups: one on the 5'-hydroxyl group, one on the internucleosidic phosphate, and one on the exocyclic amines of the bases A, G, and C. wikipedia.org

Evolution of Hydroxyl Protecting Groups (e.g., Dimethoxytrityl)

The protection of the 5'-hydroxyl group of the nucleoside phosphoramidite is crucial to ensure that coupling occurs only at this position, allowing the chain to grow in the desired 3' to 5' direction. biosearchtech.com

The 4,4'-dimethoxytrityl (DMT) group is the industry standard for 5'-hydroxyl protection in modern oligonucleotide synthesis. wikipedia.org Introduced in the early 1960s by the Khorana lab, its widespread adoption is due to several key features: ajchem-a.com

Acid Lability: It is rapidly and quantitatively removed by brief treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an aprotic solvent. atdbio.combiosearchtech.com

Stability: It is stable to the basic and nucleophilic conditions used during the coupling, capping, and oxidation steps of the synthesis cycle. ajchem-a.com

Monitoring: Upon cleavage, the resulting DMT carbocation has a characteristic bright orange color and a strong absorbance at 495 nm, which is used in real-time to monitor the efficiency of each coupling step. atdbio.com

While highly effective, the acidic conditions required for detritylation can cause depurination (loss of A or G bases) as a side reaction, especially in long sequences rich in purines. biosearchtech.com This has led to research into alternative groups that can be removed under even milder conditions, such as the 9-phenylxanthen-9-yl (pixyl) groups. researchgate.net

| Protecting Group | Abbreviation | Key Feature |

| 4,4'-Dimethoxytrityl | DMT or DMTr | Acid-labile; cleaved cation is colored for monitoring. atdbio.comwikipedia.org |

| 9-Phenylxanthen-9-yl | Px or Pixyl | More acid-labile than DMT, allowing for milder deprotection conditions. researchgate.net |

| 9-(p-Tolyl)-xanthen-9-yl | p-Tpx | Similar to Pixyl, recommended as an alternative to DMT. researchgate.net |

Amine Protecting Group Strategies

The exocyclic primary amino groups on adenine, guanine, and cytosine are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidite during the coupling step. atdbio.com The protecting groups used for the TGGGAG sequence would be on the adenine and guanine bases. These are typically acyl groups that are stable throughout the synthesis but can be removed during the final basic deprotection step. atdbio.com

The choice of amine protecting group is a balance between stability during synthesis and lability during deprotection.

Standard Groups: The most common protecting groups are benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. atdbio.com These groups are robust but require relatively harsh deprotection conditions (e.g., hot concentrated ammonia (B1221849) for several hours). atdbio.comnih.gov The deprotection of the iBu group from guanine is often the rate-limiting step. atdbio.com

Fast/Mild Deprotection Groups: For the synthesis of sensitive or modified oligonucleotides, or to speed up the process, more labile protecting groups are used. These include phenoxyacetyl (Pac) or dimethylformamidine (dmf) for adenine and guanine. nih.gov These "ultramild" protecting groups can be removed under much gentler conditions, such as with potassium carbonate in methanol at room temperature or with AMA for very short periods. glenresearch.comnih.gov

| Nucleobase | Standard Protecting Group | Fast/Mild Protecting Group |

| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (Pac), Dimethylformamidine (dmf) |

| Guanine (G) | Isobutyryl (iBu) | Dimethylformamidine (dmf), Isopropyl-phenoxyacetyl (iPr-Pac) |

| Cytosine (C) | Benzoyl (Bz) | Acetyl (Ac) |

| Thymine (T) | None | None |

Table data sourced from atdbio.comglenresearch.comnih.gov

Phosphate Protecting Groups

During synthesis, the internucleotide linkage is a phosphite triester, which is oxidized to a more stable phosphate triester. atdbio.com This phosphate triester must be protected to prevent undesirable side reactions at the phosphorus center during subsequent synthesis cycles. wikipedia.org

The universally adopted protecting group for the phosphate moiety is the 2-cyanoethyl group. wikipedia.orgnih.gov This group was a significant advancement over the previously used methyl group, which required the use of the toxic and malodorous reagent thiophenol for its removal. atdbio.com The 2-cyanoethyl group is stable to the acidic and neutral conditions of the synthesis cycle but is readily cleaved under the basic conditions of the final deprotection step. atdbio.com The removal occurs via a β-elimination reaction, facilitated by the electron-withdrawing nature of the adjacent cyano group, which makes the protons on the neighboring carbon acidic. atdbio.com More recently, other groups like the 2-benzamidoethyl group have been explored, offering tunable lability based on their substitution patterns. acs.orgnih.gov

Impact of Protecting Groups on Synthesis Fidelity and Efficiency

The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group of the nucleoside phosphoramidites used in synthesis. wikipedia.orgfujifilm.com Its widespread use is due to several advantageous properties:

Acid Lability: The DMT group is readily cleaved under mild acidic conditions, typically using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an organic solvent. fujifilm.comacs.org This deprotection step, called detritylation, frees the 5'-hydroxyl group for the subsequent coupling reaction. atdbio.com

Stability: It is stable to the basic and neutral conditions employed during the other steps of the synthesis cycle (coupling, capping, and oxidation). atdbio.com

Monitoring: The release of the dimethoxytrityl cation during detritylation produces a bright orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time. wikipedia.org

The exocyclic amines of guanine (G) and adenine (A) in the TGGGAG sequence must also be protected to prevent side reactions during chain elongation. alfachemic.com Commonly used protecting groups include isobutyryl (iBu) for guanine and benzoyl (Bz) for adenine. alfachemic.comatdbio.com The selection of these groups is a balance; they must be stable enough to withstand the entire synthesis process but removable at the end without damaging the newly synthesized oligonucleotide. atdbio.com The isobutyryl group on guanine is particularly robust and its removal is often the rate-determining step in the final deprotection process. atdbio.com

The fidelity of synthesis is directly linked to the effectiveness of these protecting groups. Incomplete capping of unreacted chains or premature removal of a protecting group can lead to the formation of truncated or modified sequences, such as n-1 shortmers, which are difficult to separate from the full-length product. fujifilm.com Furthermore, the synthesis of G-rich sequences like TGGGAG can be challenging due to the potential for aggregation and the formation of G-quadruplex structures, which can hinder reaction kinetics and lower yields. eurogentec.comgoogle.com The choice of protecting groups and synthesis conditions must be optimized to minimize these effects. google.com

Table 1: Key Protecting Groups in the Synthesis of Dimethoxytrityl-TGGGAG-3'

| Protected Group | Protecting Group Name | Abbreviation | Key Features |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile; allows for monitoring of coupling efficiency. wikipedia.orgfujifilm.com |

| Guanine (Exocyclic Amine) | Isobutyryl | iBu | Robust; removal is often the final rate-limiting deprotection step. atdbio.com |

| Adenine (Exocyclic Amine) | Benzoyl | Bz | Stable during synthesis; removed during final deprotection. alfachemic.comatdbio.com |

| Phosphate Linkage | 2-Cyanoethyl | CE | Prevents undesirable side reactions at the phosphorus atom; removed by β-elimination. atdbio.com |

Advanced and Alternative Synthesis Approaches

While solid-phase phosphoramidite chemistry remains the standard, its limitations—such as reliance on harsh organic solvents and cumulative error rates for longer sequences—have driven the development of alternative and advanced synthesis methods. bohrium.comnih.gov

Biocatalytic and Chemoenzymatic Oligonucleotide Synthesis

Biocatalytic and chemoenzymatic strategies are emerging as powerful alternatives to purely chemical methods. nih.govresearchgate.net These approaches leverage the high selectivity and efficiency of enzymes, such as polymerases and ligases, to construct oligonucleotides under milder, aqueous reaction conditions. nih.govacs.org Chemoenzymatic methods combine the flexibility of chemical synthesis for creating modified building blocks with the precision of enzymatic ligation or polymerization. researchgate.net This can overcome the limitations of traditional solid-phase synthesis, particularly for incorporating complex modifications. nih.gov Biocatalytic approaches offer enhanced sustainability and can potentially reduce the high process mass intensity associated with conventional synthesis. researchgate.netacs.orgacs.org

Enzymatic DNA Synthesis Technologies

Enzymatic DNA Synthesis (EDS) represents a paradigm shift from traditional chemical synthesis. bohrium.comsynbio-tech.com A primary technology in this area utilizes terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase. bohrium.comthe-scientist.com In this method, TdT sequentially adds reversibly terminated nucleotides to a growing DNA strand attached to a solid support. dnascript.com After each addition, the terminator is removed, allowing the next nucleotide to be added in a controlled, stepwise fashion. dnascript.com

Key advantages of EDS include:

Aqueous Chemistry: The process operates in aqueous buffers, eliminating the need for toxic organic solvents. dnascript.com

Milder Conditions: It avoids the harsh acidic and oxidative steps of phosphoramidite chemistry, reducing the risk of base damage. synbio-tech.comprimrosebio.com

Potential for Longer Sequences: Enzymatic fidelity can potentially allow for the synthesis of much longer and more complex oligonucleotides than is feasible with chemical methods. synbio-tech.comthe-scientist.com

Table 2: Comparison of Phosphoramidite vs. Enzymatic DNA Synthesis (EDS)

| Feature | Phosphoramidite Synthesis | Enzymatic DNA Synthesis (TdT-based) |

| Core Chemistry | Phosphoramidite coupling cycle (4 steps) fujifilm.com | Enzymatic addition of nucleotides (2 steps) dnascript.com |

| Solvents | Acetonitrile, Dichloromethane, Toluene (B28343) acs.org | Aqueous buffers dnascript.com |

| Reaction Conditions | Anhydrous; requires acid/base and oxidation steps fujifilm.com | Mild, physiological-like conditions synbio-tech.com |

| Protecting Groups | Required for 5'-OH, bases, and phosphate alfachemic.com | Reversible terminator on 3'-OH of incoming nucleotide dnascript.com |

| Byproducts | Acrylonitrile, acid/base waste nih.gov | Primarily salt and degraded enzyme/nucleotides |

| Sustainability | High Process Mass Intensity (PMI); generates hazardous waste acs.orgnih.gov | Greener process with significantly less hazardous waste susupport.com |

Flow Chemistry in Oligonucleotide Synthesis

Flow chemistry offers a technological improvement over traditional batch synthesis on solid supports. vapourtec.com In a flow synthesis setup, reagents are continuously pumped through a column (reactor) containing the solid support to which the oligonucleotide chain is anchored. vapourtec.comvapourtec.com This approach provides several advantages:

Improved Efficiency: Continuous flow enhances mass transfer, ensuring that reagents efficiently reach the reactive sites on the solid support. This can lead to shorter reaction times and reduced consumption of excess reagents and wash solvents. vapourtec.compeptisystems.com

Enhanced Safety and Scalability: Flow reactors can be pressurized, allowing for reactions to be conducted at temperatures above the boiling point of the solvents without creating a hazardous headspace. vapourtec.com This offers better control and a safer, more straightforward path to scaling up production from laboratory to manufacturing scales. vapourtec.compeptisystems.com

Process Analytical Technology (PAT): Flow systems are well-suited for the integration of real-time monitoring tools (like IR or Raman spectroscopy) to ensure process control and detect potential errors immediately. acs.org

Recent advancements have demonstrated that the cleavage and deprotection steps can be dramatically accelerated from many hours in a batch reactor to less than three minutes in a continuous flow system. vapourtec.com

Green Chemistry Principles in Oligonucleotide Production Research

The large-scale manufacturing of oligonucleotides via phosphoramidite chemistry is associated with significant environmental challenges, including a high Process Mass Intensity (PMI) and the use of hazardous and toxic solvents. acs.orgnih.gov Research into green chemistry applications aims to address these issues. researchgate.net Key areas of focus include:

Solvent Replacement: Replacing hazardous solvents like dichloromethane and toluene with greener alternatives. researchgate.nettandfonline.com

Atom Economy: Improving the poor atom economy of phosphoramidite monomers by designing synthetic routes that incorporate more of the starting material into the final product. acs.org

Waste Reduction: Developing methods to reduce the vast quantities of solvent and reagent waste generated during synthesis and purification. acs.orgnih.gov

Recycling: Investigating the potential to reuse valuable materials, such as the solid support or unreacted phosphoramidites. researchgate.net

Purification and Isolation Techniques for Research Grade Oligonucleotides

Rationale for Oligonucleotide Purification in Research

The primary goal of purifying synthetic oligonucleotides is to isolate the full-length, correct sequence from a heterogeneous mixture of synthesis byproducts. biosyn.com The presence of impurities can have several detrimental effects on research outcomes:

Reduced Specificity and Accuracy: Impurities, particularly failure sequences, can compete with the full-length oligonucleotide for binding to the target sequence, reducing the specificity and accuracy of techniques like PCR, sequencing, and hybridization-based assays. sigmaaldrich.comsigmaaldrich.com

Decreased Experimental Efficiency: In applications such as cloning and site-directed mutagenesis, the presence of non-full-length oligonucleotides can significantly lower the efficiency of the desired molecular manipulation. biosyn.com

Inaccurate Quantification: The presence of various oligonucleotide species can lead to incorrect determination of the concentration of the active, full-length product, affecting the stoichiometry of reactions.

Interference with Downstream Applications: Residual chemicals from the synthesis and cleavage process can inhibit enzymatic reactions or interfere with analytical techniques. lcms.cz

The level of purity required is often dictated by the specific downstream application. While routine applications like PCR may tolerate a lower purity, more sensitive techniques such as gene editing, antisense applications, and therapeutic research demand highly purified oligonucleotides to ensure reliable and reproducible results. advancingrna.combiosyn.com

Chromatographic Purification Methodologies

Chromatography is the most widely used and effective method for purifying synthetic oligonucleotides, offering high resolution and the ability to separate molecules based on distinct physicochemical properties. cfdv.org

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique for the purification of oligonucleotides, particularly for separating the desired Dimethoxytrityl (DMT)-on product from failure sequences that lack the DMT group. cfdv.orgdupont.com This method separates molecules based on their hydrophobicity. gilson.com

Principle of Separation: The separation in IP-RP-HPLC relies on the interaction between the oligonucleotide, a hydrophobic stationary phase (commonly C8 or C18), and an ion-pairing agent in the mobile phase. elementlabsolutions.com The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by a positively charged ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA). elementlabsolutions.comlaboratorynetwork.com This neutralization forms a more hydrophobic complex that can be retained by the stationary phase. chromatographyonline.com An organic solvent gradient, typically acetonitrile, is then used to elute the bound oligonucleotides, with more hydrophobic species eluting later. laboratorynetwork.com The lipophilic DMT group at the 5' end of the full-length product significantly increases its hydrophobicity, leading to strong retention and effective separation from the less hydrophobic, DMT-off failure sequences. dupont.com

Key Parameters and Research Findings: Several factors influence the separation efficiency in IP-RP-HPLC:

Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are critical. Triethylammonium (TEA) is a common choice. chromatographyonline.com The use of agents like hexafluoroisopropanol (HFIP) in combination with TEA can enhance resolution and is compatible with mass spectrometry. waters.com

Stationary Phase: The type of reversed-phase column (e.g., C18, C8) and its pore size can impact the separation. Polymeric resins are often favored due to their stability at the high pH and temperatures sometimes used in oligonucleotide separations. ymcamerica.comlcms.cz

Temperature: Elevated temperatures (e.g., 60°C or higher) can disrupt secondary structures in oligonucleotides, leading to improved peak shape and resolution. waters.com

Mobile Phase: The composition of the mobile phase, including the organic solvent and the concentration of the ion-pairing agent, is optimized to achieve the desired separation. chromatographyonline.com

Table 1: Comparison of Common Ion-Pairing Agents in IP-RP-HPLC

| Ion-Pairing Agent | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Triethylammonium Acetate (TEAA) | 100 mM | Good for separating homo-oligomers | Less effective for hetero-oligomers, not ideal for MS. elementlabsolutions.com |

| Triethylammonium/Hexafluoroisopropanol (TEA/HFIP) | 15 mM TEA / 100-400 mM HFIP | Robust, superior resolution, MS-compatible. waters.com | HFIP can be corrosive to some MS instruments. researchgate.net |

| Dibutylammonium Acetate (DBAA) | 10 mM | Can offer different selectivity | May require optimization |

Anion Exchange Chromatography (AEX)

Anion exchange chromatography (AEX) is a powerful technique that separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. gilson.combio-works.com This makes it highly effective for separating full-length oligonucleotides from shorter failure sequences. bio-works.comchromatographytoday.com

Principle of Separation: In AEX, the stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). ymc.eu The negatively charged oligonucleotide backbone binds to this positively charged resin. bio-works.com Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions and releases the bound oligonucleotides. bio-works.comymc.eu Shorter oligonucleotides, having fewer negative charges, elute at lower salt concentrations, while the longer, full-length product elutes at higher salt concentrations. bio-works.com

Research Findings and Applications:

High Resolution: AEX can provide high-resolution separation, even distinguishing between oligonucleotides that differ by a single nucleotide. chromatographytoday.com

Orthogonal Technique: AEX is often used as an orthogonal method to IP-RP-HPLC, providing a different mode of separation and ensuring a higher degree of purity. researchgate.netbio-rad.com

pH and Temperature Effects: The pH of the mobile phase can influence the charge of the oligonucleotide and the stationary phase, affecting separation. High pH can denature secondary structures, improving separation for sequences with high GC content. sigmaaldrich.com Increasing the temperature can also enhance resolution. chromatographytoday.com

Resin Choice: The choice of AEX resin is important. Strong anion exchangers with quaternary amine groups are commonly used for oligonucleotide purification as they remain charged over a wide pH range. ymc.eu

Preparative Chromatography Strategies

Scaling up the purification of oligonucleotides from an analytical to a preparative scale is essential for obtaining the larger quantities needed for many research applications. This involves transitioning from small analytical columns to larger preparative columns. cytivalifesciences.com

Key Considerations for Scale-Up:

Column Loading: Optimizing the amount of crude oligonucleotide loaded onto the column is crucial to maximize throughput without sacrificing purity and recovery.

Flow Rate and Gradient: As the column size increases, flow rates are adjusted to maintain linear velocity, and gradient profiles are scaled accordingly.

Stationary Phase: For large-scale purifications, resins with good mechanical stability and high dynamic binding capacity are preferred. nih.govbio-works.com

Fraction Collection: Precise collection of the eluting peaks is necessary to isolate the target oligonucleotide with high purity.

Successful scale-up strategies have been developed for both AEX and IP-RP-HPLC, enabling the purification of gram to multi-gram quantities of research-grade oligonucleotides. cytivalifesciences.comnih.gov

Mixed-Mode Chromatography

Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, into a single chromatographic step. chromatographyonline.com This approach can offer unique selectivity and improved separation of complex oligonucleotide mixtures. researchgate.net

Principles and Applications:

Combined Selectivity: By utilizing both hydrophobic and electrostatic interactions, mixed-mode chromatography can resolve impurities that are difficult to separate by a single chromatographic method. chromatographyonline.comacs.org

Stationary Phases: These columns have stationary phases that possess both hydrophobic (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities. nih.gov

Method Development: The mobile phase composition, including salt concentration, organic solvent content, and pH, is carefully controlled to modulate the retention behavior based on both hydrophobic and ionic interactions. nih.gov

Research Applications: Mixed-mode chromatography has been shown to be effective for the analysis and purification of various oligonucleotides, including those with phosphorothioate (B77711) modifications. nih.gov It can provide enhanced resolution between the target product and closely related impurities. researchgate.net

Optimization and Scalability of Purification Workflows for Research

The selection and optimization of a purification workflow depend on a balance of purity requirements, yield, throughput, and scale. lcms.czgilson.com For many routine research applications like PCR, simple desalting or cartridge purification provides sufficient purity. sigmaaldrich.com However, more demanding applications such as therapeutics or advanced diagnostics necessitate high-purity methods like HPLC or PAGE. eurogentec.comgilson.com

Optimization involves refining the parameters of a chosen method to maximize resolution and yield. lcms.cz In liquid chromatography, this can include:

Mobile Phase Composition: Using ion-pairing reagents and denaturants (like urea) to improve separation and prevent secondary structure formation. sepscience.comlcms.cz

Gradient Design: Applying shallow elution gradients to better resolve the target oligonucleotide from closely related impurities. sepscience.com

Temperature Control: Using elevated temperatures to disrupt secondary structures, leading to sharper, more consistent peaks. lcms.cz

Scalability refers to the ability to transition a purification method from a small, analytical scale to a larger, preparative scale without losing separation efficiency. lcms.cz This is a critical consideration in oligonucleotide research and development. Methods based on HPLC and SPE are generally highly scalable. sepscience.comlcms.cz By maintaining the same column chemistry and particle size, a method optimized at the analytical level can be transferred to preparative columns with larger dimensions to process greater quantities of material, simplifying the scale-up process for research that may progress towards larger-scale production. lcms.cz Automation of these liquid chromatography systems can further enhance throughput and reproducibility, addressing purification bottlenecks in the workflow. gilson.com

Analytical Characterization and Quality Control in Oligonucleotide Research

Spectroscopic Techniques for Oligonucleotide Analysis

Spectroscopic methods are fundamental in the analysis of oligonucleotides, providing critical information on their concentration, purity, and structural characteristics. numberanalytics.comnih.gov

UV-Vis Spectroscopy for Concentration and Purity Assessment

UV-Vis spectroscopy is a cornerstone technique for the routine quantification and purity assessment of nucleic acids. blue-raybio.comdenovix.com Oligonucleotides absorb UV light maximally at a wavelength of approximately 260 nm due to the conjugated double bonds within their constituent nucleotide bases. numberanalytics.comthermofisher.com

The concentration of an oligonucleotide solution can be determined by measuring its absorbance at 260 nm (A260) and applying the Beer-Lambert law. denovix.com However, for accurate quantification of short oligonucleotides, it is crucial to use a sequence-specific extinction coefficient rather than a generic value for ssDNA. thermofisher.comsigmaaldrich.com The extinction coefficient is calculated based on the base composition and sequence, often using the nearest-neighbor model. sigmaaldrich.com

Purity is often assessed by calculating the ratio of absorbance at 260 nm to that at 280 nm (A260/A280). For pure DNA, this ratio is expected to be around 1.8. gbiosciences.com Deviations from this value can indicate the presence of contaminants such as proteins, which have a strong absorbance at 280 nm. gbiosciences.com Another useful purity metric is the A260/A230 ratio, which can reveal contamination by substances like guanidinium (B1211019) salts that absorb at 230 nm. technologynetworks.com It is important to note that for oligonucleotides, the shape of the UV spectrum and these purity ratios are highly dependent on the base composition. thermofisher.com

Table 1: UV-Vis Spectroscopy Data for a Hypothetical Dimethoxytrityl-TGGGAG-3' Sample

| Parameter | Value | Interpretation |

| A260 | 0.536 | Absorbance at 260 nm |

| A280 | 0.298 | Absorbance at 280 nm |

| A230 | 0.244 | Absorbance at 230 nm |

| A260/A280 Ratio | 1.80 | Indicates high purity with minimal protein contamination |

| A260/A230 Ratio | 2.20 | Suggests minimal contamination from salts or other organic compounds |

| Concentration (µg/mL) | 13.4 | Calculated using the A260 reading and a specific extinction coefficient |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of oligonucleotides with other molecules and to probe their structural dynamics. numberanalytics.comnih.gov Oligonucleotides themselves are not intrinsically fluorescent, but they can be labeled with fluorescent dyes (fluorophores). rsc.org

Changes in the fluorescence properties of a labeled oligonucleotide, such as its emission intensity or anisotropy, can provide information about hybridization events, protein binding, or conformational changes. nih.govoup.com For instance, the binding of a protein to a fluorescently-labeled oligonucleotide can lead to an increase in fluorescence anisotropy due to the larger size of the resulting complex. nih.gov In the context of G-quadruplexes, fluorescent probes have been used to signal the formation of these structures, often accompanied by an increase in fluorescence intensity. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of oligonucleotides, particularly for identifying and characterizing G-quadruplex structures. mdpi.comspringernature.com Chiral molecules, like nucleic acids, differentially absorb left and right-circularly polarized light, giving rise to a characteristic CD spectrum. nih.gov

The shape of the CD spectrum provides a signature for different DNA conformations. G-quadruplexes, due to their unique folding topologies, exhibit distinct CD spectra that can differentiate between parallel, antiparallel, and hybrid structures. mdpi.comnih.gov For example, a parallel G-quadruplex typically shows a positive peak around 260-265 nm and a negative peak around 240-245 nm. mdpi.com In contrast, an antiparallel G-quadruplex often displays a positive peak near 290-295 nm and a negative band around 260-265 nm. mdpi.com Studies on the TGGGAG sequence have shown that it can form a parallel G-quadruplex structure, characterized by a positive maximum at 260 nm and a negative minimum near 240 nm in the CD spectrum. mdpi.com

Table 2: Characteristic CD Spectral Features for G-Quadruplex Topologies

| G-Quadruplex Topology | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| Parallel | ~260-265 | ~240-245 |

| Antiparallel | ~290-295 | ~260-265 |

| Hybrid | ~295 and ~270 | ~240 |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the quality control of synthetic oligonucleotides, providing precise molecular weight determination and sequence verification. creative-biogene.com It is highly effective in identifying impurities such as truncated or deletion sequences that can arise during synthesis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a rapid and sensitive method well-suited for the high-throughput analysis of oligonucleotides. shimadzu.com In this technique, the oligonucleotide sample is co-crystallized with a matrix, typically a small organic acid like 3-hydroxypicolinic acid, and then irradiated with a laser pulse. edpsciences.org This process desorbs and ionizes the oligonucleotide molecules, which are then accelerated in a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for accurate mass determination. sigmaaldrich.com

MALDI-TOF-MS is particularly effective for analyzing oligonucleotides up to about 50 bases in length. sigmaaldrich.com It can readily identify the full-length product as well as shorter "failure sequences" generated during synthesis, providing a means for sequence verification by analyzing the mass differences between adjacent peaks. edpsciences.org

Table 3: Comparison of MALDI-TOF-MS and ESI-MS for Oligonucleotide Analysis

| Feature | MALDI-TOF-MS | ESI-MS |

| Ionization | Laser desorption from a matrix | Electrospray of a solution |

| Typical Ions | Singly charged [M+H]+ | Multiply charged [M-nH]n- |

| Mass Range | Effective up to ~50-60 bases | Can analyze very long oligonucleotides (>120 bases) |

| Throughput | High | Lower, but can be automated |

| Coupling to LC | Not direct | Easily coupled for LC-MS |

| Tolerance to Salts | Reasonably tolerant | Sensitive to salts and buffers |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for oligonucleotide characterization, offering high mass accuracy and the ability to analyze longer and more fragile molecules. umich.eduenovatia.com In ESI-MS, a solution of the oligonucleotide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, intact, multiply charged ions of the oligonucleotide are generated in the gas phase. nih.govnih.gov

The production of multiply charged ions is a key feature of ESI-MS, as it allows for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge ratio range. umich.edu The resulting spectrum, with its series of peaks corresponding to different charge states, can be deconvoluted to determine the precise molecular weight of the oligonucleotide. sigmaaldrich.com ESI-MS can be directly coupled with liquid chromatography (LC-MS), enabling online desalting and separation of impurities prior to mass analysis. enovatia.com

High-Resolution Accurate Mass (HRAM) LC-MS/MS for Sequence and Modification Mapping

Liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-HRAM-MS/MS) is an indispensable tool for the detailed characterization of synthetic oligonucleotides like Dimethoxytrityl-TGGGAG-3'. thermofisher.combioanalysis-zone.com This technique provides not only the precise molecular weight of the full-length product (FLP) but also enables the confirmation of its sequence and the identification of any modifications. thermofisher.com

HRAM-MS instruments, such as those based on Orbitrap technology, can differentiate between molecules with very small mass differences, often at the parts-per-million (ppm) level. nih.gov This high resolving power is crucial for distinguishing the target oligonucleotide from closely related impurities. thermofisher.com Data-dependent tandem mass spectrometry (ddMS2) is then used to fragment the oligonucleotide ions, providing sequence-specific information. thermofisher.com By analyzing the fragmentation pattern, researchers can verify the base-by-base sequence and pinpoint the location of any modifications, such as the 5'-dimethoxytrityl (DMT) group on the TGGGAG sequence. lcms.cz Automated workflows can streamline this process, from sample analysis to data reporting, ensuring both efficiency and compliance in regulated environments. thermofisher.com

A typical HRAM LC-MS/MS workflow for an oligonucleotide like Dimethoxytrityl-TGGGAG-3' would involve:

Chromatographic Separation: Ion-pair reversed-phase liquid chromatography (IPRP-LC) is commonly used to separate the oligonucleotide from synthesis-related impurities. lcms.cz

Full Scan MS: Acquisition of a high-resolution full scan mass spectrum to determine the accurate mass of the intact oligonucleotide.

Tandem MS (MS/MS): Fragmentation of the precursor ion of the oligonucleotide to generate a series of sequence-specific fragment ions.

Data Analysis: Software is used to compare the experimental fragmentation pattern with the theoretical pattern for the expected sequence, confirming the identity and integrity of the oligonucleotide. lcms.cz

The table below illustrates a hypothetical dataset from an HRAM LC-MS/MS analysis of a sample containing Dimethoxytrityl-TGGGAG-3'.

| Parameter | Observed Value | Theoretical Value | Mass Accuracy (ppm) |

| Molecular Weight | 2268.8354 Da | 2268.8321 Da | 1.45 |

| Sequence Confirmation | Confirmed by MS/MS | TGGGAG | N/A |

| Modification | 5'-Dimethoxytrityl | Confirmed | N/A |

Impurity Profiling and Identification

The chemical synthesis of oligonucleotides is a multi-step process, and despite optimization, the final product is often accompanied by a range of impurities. lcms.cz These can include shorter sequences (n-1, n-2, etc., also known as shortmers), longer sequences (n+1, longmers), sequences with failed deprotection of protecting groups, and other modified species. lcms.cz Regulatory bodies like the EMA and FDA require thorough characterization of these impurities.

HRAM LC-MS is a powerful technique for impurity profiling, enabling the detection and identification of these structurally similar byproducts. usp.orgfda.gov The high mass accuracy of HRAM allows for the confident assignment of molecular formulas to impurity peaks, even for those that co-elute with the main product. fda.gov For instance, an n-1 impurity of the TGGGAG sequence would have a distinct molecular weight that can be readily detected and identified.

The process of impurity identification often involves:

Separation: Chromatographic separation of the crude oligonucleotide mixture. chromatographyonline.com

Detection: UV detection provides quantitative information about the relative abundance of impurities, while MS provides mass information for identification. chromatographyonline.com

Characterization: HRAM-MS and MS/MS are used to determine the exact mass and sequence of the impurities. resolvemass.ca

The following table provides an example of an impurity profile for a synthesis of Dimethoxytrityl-TGGGAG-3'.

| Impurity Type | Sequence | Observed Mass (Da) | Relative Abundance (%) |

| Full-Length Product (FLP) | DMT-TGGGAG | 2268.8354 | 85.2 |

| n-1 (Deletion) | DMT-GGGAG | 1939.7123 | 5.8 |

| n-1 (Deletion) | DMT-TGGGA | 1939.7123 | 3.5 |

| Deprotected FLP | TGGGAG | 1966.7598 | 2.1 |

| Other Minor Impurities | Various | Various | 3.4 |

Electrophoretic and Size-Based Separation Methods

Capillary electrophoresis (CE) and its variant, capillary gel electrophoresis (CGE), are high-resolution separation techniques widely used for the analysis of oligonucleotides. nih.govresearchgate.net These methods separate molecules based on their size-to-charge ratio in an electric field. whitman.edu

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where the separation occurs in a buffer-filled capillary. It is a rapid and efficient method for assessing the purity of oligonucleotides. lcms.cz

Capillary Gel Electrophoresis (CGE) utilizes a polymer matrix within the capillary to act as a molecular sieve, enabling separation based on size. nih.govwindows.net This technique offers exceptional resolving power, capable of separating oligonucleotides that differ by a single nucleotide (n vs. n-1). nih.govresearchgate.net CGE is particularly valuable for the quantitative analysis of the full-length product and its shortmer impurities. researchgate.net The use of replaceable gels and advanced detection methods, including online coupling with mass spectrometry (CGE-MS), has further enhanced the utility of this technique. nih.govacs.orgnih.gov

A typical CGE analysis of Dimethoxytrityl-TGGGAG-3' would provide an electropherogram showing distinct peaks for the full-length product and any shorter or longer fragments, allowing for precise purity assessment. windows.net

Size exclusion chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. shimadzu.com The stationary phase consists of porous particles. Larger molecules, being excluded from the pores, travel a shorter path and elute first, while smaller molecules can enter the pores, resulting in a longer retention time. shimadzu.com

For oligonucleotides like Dimethoxytrityl-TGGGAG-3', SEC is useful for assessing the presence of aggregates, which are higher molecular weight species that can form during synthesis or storage. It can also be used to separate the oligonucleotide from very small molecules, such as residual salts or protecting groups. shimadzu.com The choice of mobile phase and column parameters, such as pore size, is critical for achieving optimal separation. nih.gov While SEC is a powerful tool for analyzing size variants, it may not provide the same resolution for sequence-related impurities as techniques like CGE or LC-MS. nih.govlcms.cz

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of oligonucleotides in solution. For sequences like TGGGAG, which are rich in guanine (B1146940), 1D ¹H-NMR is particularly useful for confirming the formation of G-quadruplex structures. nih.gov

The imino protons of guanine residues involved in the Hoogsteen hydrogen bonds of a G-tetrad give rise to characteristic signals in the 10.5–12 ppm region of the ¹H-NMR spectrum. nih.govsemanticscholar.org The number and pattern of these signals can provide direct evidence for the formation of a G-quadruplex and indicate the number of G-tetrads present. nih.govresearchgate.net For Dimethoxytrityl-TGGGAG-3', which can form a tetramolecular G-quadruplex, NMR would be used to confirm this higher-order structure. mdpi.com

Method Development and Validation for Oligonucleotide Analysis

The development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of oligonucleotide products. creative-biogene.comcreative-biogene.com This process involves establishing that the analytical procedures are suitable for their intended purpose. creative-biogene.com

For a compound like Dimethoxytrityl-TGGGAG-3', method development would focus on optimizing the parameters for the analytical techniques described above (e.g., LC-MS, CGE, SEC, NMR) to achieve the desired performance characteristics. creative-biogene.com This includes selecting the appropriate columns, mobile phases, and instrument settings to ensure adequate resolution, sensitivity, and specificity. lcms.cz

Method validation involves a series of experiments to demonstrate:

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities and other matrix components. creative-biogene.com

Linearity: The proportional relationship between the analyte concentration and the method's response over a defined range. fda.gov

Accuracy: The closeness of the measured value to the true value. creative-biogene.comfda.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. creative-biogene.comfda.gov This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. creative-biogene.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for conducting method validation studies. fda.goveuropa.eu

Advanced Research Applications of Synthetic Oligonucleotides

Molecular Biology Research Tools

The unique characteristics of the TGGGAG sequence, particularly its ability to form G-quadruplexes, present both opportunities and challenges when it is utilized as a tool in molecular biology research.

Oligonucleotides are fundamental components of Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR), where they serve as primers to initiate DNA synthesis. rsc.org The design of these primers is critical for the specificity and efficiency of the amplification.

While standard PCR primers are typically 18-30 nucleotides long, shorter primers can be used, especially when conjugated with molecules that enhance their binding affinity to the DNA template. acs.orgnih.gov The TGGGAG sequence, being G-rich, has a high melting temperature (Tm), a desirable characteristic for primers as it allows for higher annealing temperatures, which can increase the specificity of the reaction.

However, the tendency of the TGGGAG sequence to form G-quadruplex structures can present a challenge in PCR applications. The formation of these secondary structures can interfere with the primer's ability to anneal to the template DNA, potentially reducing PCR efficiency. nih.gov Conversely, this property can be exploited. For instance, primers can be designed with a 5'-tail that is complementary to a G-quadruplex-forming sequence. After amplification, the generated DNA can be induced to form G-quadruplexes, which can then be used for colorimetric detection of the PCR product. nih.gov

Table 1: General Properties of PCR Primers and Considerations for G-Rich Sequences

| Parameter | General Guideline | Consideration for TGGGAG-like Sequences |

| Length | 18-30 nucleotides acs.org | Shorter sequences can be effective if binding affinity is high. |

| Melting Temperature (Tm) | 50-65°C | High G-C content leads to a higher Tm. nih.gov |

| GC Content | 40-60% | High GC content can increase specificity but also the risk of secondary structures. |

| Secondary Structures | Avoid hairpins, self-dimers, and cross-dimers | High propensity to form G-quadruplexes, which can impact annealing. nih.gov |

Oligonucleotides are widely used as probes to detect specific DNA or RNA sequences in a variety of hybridization-based assays, such as Southern and Northern blotting, and fluorescence in situ hybridization (FISH). plos.orgmdpi.com The specificity of these probes is paramount for accurate detection.

The TGGGAG sequence's high affinity for its complementary strand makes it a candidate for a highly specific probe under stringent hybridization conditions. nih.gov However, similar to its use in PCR, the formation of G-quadruplex structures can affect its hybridization to the target sequence.

Fluorescently labeled probes are often used to visualize and quantify target nucleic acids. plos.orgresearchgate.net The development of fluorescent probes that specifically bind to G-quadruplex structures has become an important area of research, allowing for the detection and study of these structures in a cellular context. researchgate.net An oligonucleotide like TGGGAG could potentially be used in competitive hybridization assays, where its displacement from a target by another molecule could be monitored.

The advent of CRISPR-Cas9 and other gene-editing technologies has opened up new avenues for the use of synthetic oligonucleotides. researchgate.net In these systems, single guide RNAs (sgRNAs) direct the Cas9 enzyme to a specific genomic location to induce a double-strand break. elifesciences.orgnih.gov

Recent research has explored the incorporation of G-quadruplex-forming sequences into sgRNAs. Appending a G-quadruplex motif to the 3' end of an sgRNA has been shown to improve its stability and the efficiency of Cas9-mediated cleavage in vivo without increasing off-target effects. rsc.org This suggests that a G-quadruplex-forming oligonucleotide like TGGGAG could potentially be incorporated into sgRNA design to enhance gene editing outcomes.

Furthermore, single-stranded oligonucleotides (ssODNs) are used as templates for homology-directed repair (HDR) to introduce specific genetic changes. nih.gov The efficiency of this process can be influenced by the structure and stability of the ssODN. While there is no direct evidence of using TGGGAG for this purpose, the structural properties of G-quadruplexes could potentially influence the efficiency and fidelity of the repair process.

Table 2: Potential Roles of G-Quadruplex Forming Oligonucleotides in CRISPR

| CRISPR Component | Potential Application of G-Quadruplex Sequence | Potential Benefit |

| Single guide RNA (sgRNA) | Appending to the 3' end rsc.org | Increased stability and cleavage efficiency rsc.org |

| Donor template (ssODN) | Incorporation into the template sequence | May influence repair mechanisms (speculative) |

DNA sequencing technologies rely on the accurate synthesis and hybridization of oligonucleotides. The presence of secondary structures in the DNA template, such as G-quadruplexes, can pose a challenge for DNA polymerases, leading to sequencing errors or artifacts. mdpi.com The TGGGAG sequence, with its strong tendency to form a G-quadruplex, could be used as a model system to study these effects and to develop improved sequencing chemistries and algorithms that can accurately read through such structures.

Conversely, the unique properties of G-quadruplexes could be harnessed in novel sequencing approaches. For example, sequencing methods that are sensitive to DNA secondary structure could use the formation of a G-quadruplex as a detectable signal.

G-quadruplexes are not just a laboratory curiosity; they are believed to form in vivo and play a role in the regulation of gene expression. frontiersin.orgmdpi.comd-nb.info Potential G-quadruplex-forming sequences are found in the promoter regions of many genes, including oncogenes, and in telomeres. plos.orgfrontiersin.org The formation of these structures can influence transcription and translation. frontiersin.org

The TGGGAG oligonucleotide, also known as Hotoda's aptamer, can be used as a tool to study these processes. nih.gov For instance, it can be introduced into cells to compete with endogenous G-quadruplex-binding proteins, thereby elucidating their function. Furthermore, by modifying the TGGGAG sequence and observing the effects on gene expression, researchers can gain insights into the structure-activity relationships of G-quadruplexes in a cellular context. wikipedia.org Studies have shown that the stabilization of G-quadruplexes in promoter regions can repress gene expression. plos.org

Application in DNA Sequencing Methodologies

Oligonucleotide-Based Biosensing and Diagnostics Research

The high specificity and affinity of oligonucleotides for their targets make them excellent candidates for use in biosensors and diagnostic assays. oup.comoncotarget.com G-quadruplex-forming oligonucleotides, in particular, have unique properties that are being exploited in this field. nih.gov

Oligonucleotides that can form G-quadruplexes are a significant class of aptamers, which are nucleic acid molecules that can bind to specific targets, such as proteins, small molecules, or ions, with high affinity and specificity. nih.govnih.gov The TGGGAG sequence is a known aptamer that can bind to targets like the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov

This binding property can be harnessed to create "aptasensors." In a typical aptasensor, the G-quadruplex-forming oligonucleotide is used as the recognition element. nih.govresearchgate.net When the target molecule binds to the aptamer, it can induce a conformational change in the G-quadruplex structure. This change can be detected by various means, such as fluorescence, colorimetry, or electrochemistry, providing a signal that is proportional to the concentration of the target. researchgate.net

For example, a G-quadruplex sequence can be designed to interact with a fluorescent dye. In the absence of the target, the G-quadruplex is in a conformation that quenches the fluorescence. Upon binding to the target, the G-quadruplex structure changes, leading to an increase in fluorescence. researchgate.net G-quadruplexes can also form complexes with hemin (B1673052) to create a DNAzyme with peroxidase-like activity, which can be used for colorimetric detection. mdpi.com

Table 3: Components of a G-Quadruplex-Based Aptasensor

| Component | Function | Example with TGGGAG |

| Recognition Element | Binds specifically to the target analyte. | The TGGGAG sequence acts as an aptamer. nih.gov |

| Transducer | Converts the binding event into a measurable signal. | Conformational change of the G-quadruplex. |

| Signal | The measurable output. | Fluorescence, color change, or electrical current. mdpi.comresearchgate.netresearchgate.net |

Design and Development of DNA/RNA Biosensors

DNA and RNA-based biosensors are analytical devices that utilize the principles of nucleic acid recognition to detect specific targets. scispace.com These biosensors typically consist of a recognition element, which is a single-stranded DNA or RNA probe, and a transducer that converts the binding event into a measurable signal. nih.gov The specificity of these biosensors stems from the highly selective nature of Watson-Crick base pairing or the unique three-dimensional structures that nucleic acids can adopt. scispace.comnih.gov

Aptamers, which are short, single-stranded oligonucleotides selected for their high affinity and specificity to a target molecule, are increasingly used as the recognition element in biosensors. wikipedia.org The TGGGAG sequence, known for its ability to form a G-quadruplex aptamer, holds potential for integration into DNA/RNA biosensor platforms. massey.ac.nzoup.com Upon binding to its target, an aptamer undergoes a conformational change, which can be harnessed to generate a signal. researchgate.net For instance, a biosensor could be designed where the folding of the TGGGAG aptamer in the presence of its target brings a reporter molecule and a quencher into proximity, resulting in a change in fluorescence.

The development of such biosensors involves the careful design of the oligonucleotide sequence and the selection of appropriate signaling mechanisms. nih.gov The inherent stability and programmability of DNA make it an excellent material for constructing these sensitive and selective detection platforms. nih.gov

Electrochemical Biosensor Platforms

Electrochemical biosensors are a class of analytical devices that detect biological molecules by converting a biological event into an electrical signal. ijmcmed.orgcnr.itresearchgate.netresearchgate.net These platforms offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization. cnr.it An electrochemical biosensor typically comprises a biological recognition element immobilized on an electrode surface and a transducer that measures changes in electrical properties like current, potential, or impedance upon target binding. researchgate.netnih.gov

Aptamers are well-suited for use in electrochemical biosensors due to their ability to undergo conformational changes upon target binding, which can alter the electrochemical properties at the electrode surface. researchgate.net For example, an aptamer like the one formed by the TGGGAG sequence could be immobilized on a gold electrode. nih.gov In its unbound state, the aptamer might adopt a flexible conformation. Upon binding to its target, it could fold into a more rigid G-quadruplex structure, bringing a tethered redox-active molecule closer to or further from the electrode surface, thereby modulating the electron transfer rate and generating a measurable change in the electrochemical signal. researchgate.net

The design of such a biosensor would involve the strategic placement of the aptamer and a redox reporter. The performance of the biosensor, including its sensitivity and selectivity, would depend on factors like the density of the immobilized aptamers and the efficiency of the signal transduction mechanism. researchgate.net

Aptamer Discovery and Research Applications

Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to a wide range of target molecules, including proteins, small molecules, and even whole cells, with high affinity and specificity. wikipedia.orgnih.gov They are often identified through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). wikipedia.org

The oligonucleotide Dimethoxytrityl-TGGGAG-3' is a well-studied aptamer, famously known as "Hotoda's sequence". massey.ac.nzoup.com This 6-mer G-rich sequence was identified for its potent anti-HIV activity. massey.ac.nzbitesizebio.com The TGGGAG sequence self-assembles into a tetramolecular parallel G-quadruplex structure. rcpcm.ru The presence of the 5'-dimethoxytrityl (DMT) group is crucial for its biological function, as it is believed to facilitate the formation of the G-quadruplex and contribute to the interaction with the target protein. rcpcm.ru

Research has shown that this aptamer inhibits HIV-1 entry by binding to the gp120 envelope glycoprotein, thereby blocking the interaction between the virus and the CD4+ receptors on host cells. wikipedia.org Numerous studies have focused on modifying the Hotoda's sequence at the 5' or 3' ends to enhance its antiviral activity and stability. wikipedia.orgmdpi.com These modifications have led to the development of more potent anti-HIV aptamers. bitesizebio.commdpi.com

Table 1: Research Findings on TGGGAG-based Aptamers

| Modification | Key Finding | Reference |

|---|---|---|

| 5'-Dimethoxytrityl (DMT) group | Essential for anti-HIV activity and facilitates G-quadruplex formation. | rcpcm.ru |

| 3'- and 5'-end modifications | Led to the identification of molecules that bind to CCR5-binding sites on gp120, preventing viral entry. | wikipedia.org |

| Tetra-end-linked (TEL) structures | Pseudo-monomolecular analogues showed enhanced anti-HIV activity compared to the parent tetrameric aptamer. | rcpcm.ru |

| 5'-end conjugation | Does not necessarily increase the folding rate of the G-quadruplex but is critical for anti-HIV activity. | nih.gov |

Microarray Technology Development

Microarray technology allows for the simultaneous analysis of thousands of molecular interactions on a solid surface. mit.edunih.gov In DNA microarrays, short, single-stranded DNA sequences known as probes are immobilized at specific locations on a chip. A sample containing labeled nucleic acids is then hybridized to the array, and the amount of binding at each spot is quantified, providing a snapshot of the gene expression or sequence content of the sample. nih.gov

The design of the oligonucleotide probes is critical for the performance of a microarray. mit.edu Probes must be specific to their target sequence to avoid cross-hybridization. mit.edu Oligonucleotides like TGGGAG, with its specific sequence, could theoretically be used as a probe on a microarray to detect its complementary strand.

In one study, a methylated oligonucleotide with the sequence AGC CmCG GGmC TGG GAG GAG TmCG G was used in a microarray analysis to investigate gene expression. ijmcmed.org This demonstrates the potential for incorporating specifically modified G-rich sequences into microarray platforms for targeted analyses. The ability to synthesize and spot custom oligonucleotides on arrays provides a flexible platform for various research applications, including the study of aptamer-target interactions on a large scale. nih.gov

DNA Nanotechnology and Nanomaterials Research

DNA nanotechnology is a field that utilizes the unique molecular recognition properties of DNA to create novel, self-assembling nanoscale structures and devices. oup.com The predictability of Watson-Crick base pairing allows for the rational design and fabrication of a wide variety of 2D and 3D shapes. nih.gov

Principles of DNA Self-Assembly for Nanostructure Fabrication

The foundation of DNA nanotechnology lies in the principle of self-assembly, where individual components spontaneously organize into ordered structures. massey.ac.nz In the context of DNA, this is primarily driven by the specific hybridization of complementary base pairs. The sequence of a DNA strand can be programmed to control its interactions with other strands, enabling the formation of complex architectures.

The oligonucleotide TGGGAG is a prime example of self-assembly. Four strands of TGGGAG spontaneously assemble into a tetramolecular G-quadruplex, a stable nanostructure held together by Hoogsteen hydrogen bonds between guanine (B1146940) bases in a square planar arrangement called a G-quartet. massey.ac.nzoup.com This self-assembly process is influenced by factors such as cation concentration and the presence of modifying groups like the 5'-DMT group. oup.com The study of the self-assembly kinetics of TGGGAG and its derivatives has provided insights into the properties that make them effective aptamers. nih.gov

Design and Engineering of 2D and 3D DNA Nanostructures

The field of DNA nanotechnology has progressed from simple structures to the design and engineering of complex 2D and 3D objects. Techniques like DNA origami and DNA bricks allow for the creation of arbitrary shapes with nanoscale precision. nih.gov In DNA origami, a long single-stranded scaffold DNA is folded into a desired shape by hundreds of short "staple" strands.

While the TGGGAG sequence is known for its self-assembly into G-quadruplexes, which are themselves a form of nanostructure, its direct integration into larger, custom-designed 2D and 3D DNA nanostructures is an area of ongoing research. oup.com The G-quadruplex motif could potentially be used as a stable structural element within a larger DNA origami or DNA brick assembly. For example, the rigid, rod-like structure of a G-quadruplex could serve as a strut or a pillar in a more complex nanostructure.

Furthermore, the aptameric properties of the TGGGAG sequence could be combined with DNA nanotechnology to create functional nanodevices. wikipedia.org For instance, a DNA nanostructure could be designed to present multiple TGGGAG aptamers in a specific spatial arrangement to enhance binding to its target. Such constructs could have applications in targeted drug delivery or as highly sensitive biosensors. wikipedia.org

Applications in Molecular Computing and Nanodevices